molecular formula C12H6Cl2F3NO B5788120 2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine

2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine

Cat. No. B5788120
M. Wt: 308.08 g/mol
InChI Key: RVJCDAFVPQYHKK-UHFFFAOYSA-N
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Description

“2-(3,4-Dichlorophenoxy)-6-(trifluoromethyl)pyridine” is a chemical compound. Unfortunately, there’s no detailed description available for this compound .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenoxy)-6-(trifluoromethyl)pyridine” is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4-Dichlorophenoxy)-6-(trifluoromethyl)pyridine” are not specified in the sources I found .

Scientific Research Applications

Enhancing Yield of Tomato Plants

The compound has been used as a bioregulator in tomato plants, significantly increasing their vegetative growth and fruit-yield productivities . The application of 2-(3,4-dichlorophenoxy)triethylamine (DCPTA) to tomato plants increased the mean relative growth rates of leaves, stems, and roots, and doubled the dry weights of these parts at fruit harvest compared with controls . It also improved the total fruit number per plant and the size of individual fruits .

2. Increasing Nutrient Contents in Tomato Fruits The application of DCPTA not only increases the yield of tomato plants but also enhances the nutrient contents of the fruits . The total soluble solids contents of mature fruits harvested from DCPTA-treated plants were increased by 24%, and the lycopene and beta-carotene contents were doubled as compared with controls . This indicates that DCPTA treatment does not adversely affect the balanced partitioning of photoassimilate to vegetative and reproductive sinks in tomato .

Electrochemical Dechlorination

The compound has been used in the electrochemical dechlorination of chlorinated organic compounds (COCs), which is important for reducing the toxicity of waste effluents produced from various industries . The dechlorination efficiency of 2,4-dichlorophenoxyacetic acid (2,4-D) can be enhanced on Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes even at a low Pd loading . A synergistic effect is found for 2,4-D dechlorination: H* formation on Ni(OH)2 and dechlorination steps on Pd .

properties

IUPAC Name

2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F3NO/c13-9-3-2-8(5-10(9)14)19-11-4-1-7(6-18-11)12(15,16)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJCDAFVPQYHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=C(C=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)pyridine

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